molecular formula C13H11ClFNO3 B3041521 Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate CAS No. 311346-71-1

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate

Cat. No.: B3041521
CAS No.: 311346-71-1
M. Wt: 283.68 g/mol
InChI Key: LHJROYKZZLBEJA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with chloro, fluoro, and methoxy groups, as well as an ethyl ester functional group.

Preparation Methods

The synthesis of ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and strong acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJROYKZZLBEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
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Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
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Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
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Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
Reactant of Route 6
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Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate

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